1,3(2H,4H)-Isoquinolinedione, 6-fluoro-

Deubiquitinase inhibition Ubiquitin‑specific protease Selectivity profiling

6‑Fluoro‑1,3(2H,4H)‑isoquinolinedione is a halogenated heterocyclic building block belonging to the isoquinoline‑1,3‑dione family, possessing molecular formula C₉H₆FNO₂ and a monoisotopic mass of 179.038 Da. The 6‑position fluorine substituent differentiates it from the parent isoquinolinedione and other halogen analogues, raising distinct questions for procurement when a specific electronic profile, target selectivity, or physicochemical property must be matched to a defined application.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
CAS No. 501130-46-7
Cat. No. B3053018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3(2H,4H)-Isoquinolinedione, 6-fluoro-
CAS501130-46-7
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)F)C(=O)NC1=O
InChIInChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13)
InChIKeyCDXSDBASCSXKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6‑Fluoro‑1,3(2H,4H)‑isoquinolinedione (CAS 501130‑46‑7): Chemical Identity and Core Scaffold


6‑Fluoro‑1,3(2H,4H)‑isoquinolinedione is a halogenated heterocyclic building block belonging to the isoquinoline‑1,3‑dione family, possessing molecular formula C₉H₆FNO₂ and a monoisotopic mass of 179.038 Da . The 6‑position fluorine substituent differentiates it from the parent isoquinolinedione and other halogen analogues, raising distinct questions for procurement when a specific electronic profile, target selectivity, or physicochemical property must be matched to a defined application [1].

Why In‑Class Isoquinolinediones Cannot Replace 6‑Fluoro‑1,3(2H,4H)‑isoquinolinedione Without Quantitative Justification


Within the isoquinoline‑1,3‑dione chemotype, even a single‑atom halogen swap can invert biological target selectivity, as demonstrated by the complete shift from USP7 to USP2 inhibition upon introduction of fluorine [1]. Physicochemical descriptors such as hydrogen‑bond acceptor count, lipophilicity, and electronic surface potential also diverge markedly between H, F, Cl, Br, I, and CF₃ congeners, directly influencing solubility, metabolic stability, and binding kinetics . These quantifiable differences mean that generic or “nearest‑available” in‑class substitution carries a high risk of non‑reproducible results, making procurement decisions dependent on measurable, comparator‑driven evidence.

Head‑to‑Head and Cross‑Study Quantitative Evidence for 6‑Fluoro‑1,3(2H,4H)‑isoquinolinedione Differentiation


USP2/USP7 Deubiquitinase Selectivity Switch Driven by Fluorination

In a structure‑activity relationship study of isoquinoline‑1,3‑dione‑based deubiquitinase inhibitors, replacement of a heavier halogen (e.g., chlorine or bromine) with a fluorine atom at the 6‑position completely reversed the selectivity between USP2 and USP7. The fluorine‑containing analogue exhibited uncompetitive USP2 inhibition with an IC₅₀ of 250 nM, whereas the corresponding non‑fluorinated or other‑halogen variants preferentially inhibited USP7, demonstrating that fluorine is the key structural determinant for USP2‑directed activity [1].

Deubiquitinase inhibition Ubiquitin‑specific protease Selectivity profiling

Hydrogen‑Bond Acceptor Capacity: Fluorine Modulates Isoquinolinedione Interaction Potential

Computational descriptor analysis shows that 6‑fluoro‑1,3(2H,4H)‑isoquinolinedione possesses 3 hydrogen‑bond acceptor (HBA) centres, whereas the parent 1,3(2H,4H)‑isoquinolinedione has only 2 HBA sites . The additional HBA capacity arises from the fluorine atom, which can act as a weak hydrogen‑bond acceptor, potentially enhancing interactions with polar residues in biological targets or influencing solid‑state packing behaviour in materials applications.

Physicochemical profiling Hydrogen‑bond acceptor count Drug‑likeness

Vendor‑Certified Purity Benchmarking Against Halogen Analogues

Commercially available 6‑fluoro‑1,3(2H,4H)‑isoquinolinedione (e.g., Leyan catalog) is offered at a certified purity of 98% . In contrast, the 6‑bromo analogue (CAS 501130‑49‑0) is typically listed at 95% purity from the same supplier class, and the 6‑trifluoromethyl derivative (CAS 501130‑54‑7) is often supplied at 97% . The 2‑percentage‑point purity advantage of the 6‑fluoro congener reduces the burden of additional purification steps in sensitive downstream chemistry.

Chemical procurement Purity specification Building block quality

Metabolic Stability Advantage Inferred from Fluorine Blocking of Oxidative Metabolism

The 6‑position of isoquinoline‑1,3‑dione is a known site of cytochrome P450‑mediated oxidative metabolism. Introduction of a fluorine atom at this position is expected to block hydroxylation, a phenomenon widely documented across aromatic systems [1]. While direct microsomal stability data for 6‑fluoro‑1,3(2H,4H)‑isoquinolinedione have not been published in isolation, class‑level SAR indicates that 6‑fluorination increases metabolic half‑life by 2‑ to 5‑fold relative to the unsubstituted counterpart [2]. This inference is supported by the USP2 inhibitor study, where the fluorine‑containing compound demonstrated sufficient cellular stability to permit in vivo experiments [3].

Metabolic stability CYP450 metabolism Fluorine blocking effect

Procurement‑Relevant Application Scenarios for 6‑Fluoro‑1,3(2H,4H)‑isoquinolinedione


USP2‑Selective Chemical Probe Development for Oncology Target Validation

The documented ability of the 6‑fluoro analogue to selectively inhibit USP2 (IC₅₀ 250 nM) while sparing USP7 [1] makes it the isoquinolinedione of choice for assembling USP2 chemical probes. Procurement of the non‑fluorinated or chloro‑analogue would yield USP7‑biased compounds, invalidating target‑engagement studies in USP2‑dependent cancer models such as prostate and glioblastoma.

ADMET‑Optimised Lead Series Requiring Blocked Oxidative Metabolism

When medicinal chemistry programmes demand a metabolically stabilised isoquinolinedione core, the 6‑fluoro substituent provides the established fluorine‑blocking effect, predicted to extend microsomal half‑life 2‑ to 5‑fold over the parent scaffold [2]. This differential is critical for achieving oral bioavailability in early lead optimisation.

High‑Purity Synthetic Intermediate for Fluorine‑Specific Cross‑Coupling Chemistry

With a vendor‑certified purity of 98% , the 6‑fluoro building block requires less purification than the 95%‑purity 6‑bromo analogue before use in palladium‑catalysed couplings such as Buchwald‑Hartwig amination or Suzuki reactions, where halogen identity and purity directly influence yield and side‑product profiles.

Physicochemical Modulation of Hydrogen‑Bonding Networks in Crystal Engineering

The 50% increase in hydrogen‑bond acceptor count (3 vs 2 for the parent) affords crystal engineers and solid‑state chemists a quantifiably distinct tecton for tuning supramolecular assemblies, a parameter not achievable with the parent or non‑fluorine halogen analogues without altering the core scaffold.

Quote Request

Request a Quote for 1,3(2H,4H)-Isoquinolinedione, 6-fluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.